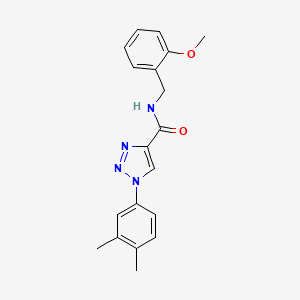

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3,4-dimethylphenyl group at the 1-position of the triazole ring and a 2-methoxybenzyl substituent on the carboxamide nitrogen.

The 1,2,3-triazole core is a privileged scaffold in drug discovery, offering metabolic stability and hydrogen-bonding capabilities. These structural features position the compound as a candidate for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-8-9-16(10-14(13)2)23-12-17(21-22-23)19(24)20-11-15-6-4-5-7-18(15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMJBZZNWXMZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine, such as 2-methoxybenzylamine, under suitable conditions.

Functionalization of the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced through a substitution reaction, where a suitable precursor is reacted with the triazole-carboxamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. Triazole compounds are known for their role in inhibiting cytochrome P450 enzymes and have been explored for their anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For example, studies on related compounds have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

In comparative studies, compounds similar to this triazole derivative have shown enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Substituent Effects on Bioactivity: The 2-methoxybenzyl group in the target compound may enhance binding to aromatic residues in target proteins compared to non-substituted benzyl (MKA027) or halogenated benzyl (Z995908944) groups . Fluorinated benzyl groups (e.g., Rufinamide) improve blood-brain barrier penetration, crucial for CNS-targeting drugs .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to MKA027 or Z995908944, which employ reductive cyclization or acid-amine coupling . However, the methoxy group may require protection/deprotection steps during synthesis.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Antitumor Activity:

- Compounds with 3,4-dimethylphenyl groups (e.g., MKA027) show inhibition of macrophage migration inhibitory factor (MIF), a cytokine implicated in cancer progression .

- The 2-methoxybenzyl group in the target compound may enhance selectivity for MIF or similar targets due to improved hydrophobic interactions .

Enzyme Modulation:

- Triazole-carboxamides with electron-donating groups (e.g., methoxy) exhibit tautomerase inhibition (e.g., MIF IC₅₀ values in µM range) , while those with electron-withdrawing groups (e.g., Z995908944) modulate ion channels like CFTR .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological potential and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.395 g/mol. The structure features a triazole ring fused with a carboxamide group, which is known to influence its biological properties significantly. The presence of the dimethylphenyl and methoxymethylbenzyl groups enhances its potential pharmacological applications.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties . Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant activity against various bacterial and fungal strains. For example, studies indicate that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus through mechanisms involving cell wall disruption and enzyme inhibition .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively explored. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, triazole hybrids have demonstrated cytotoxic effects against leukemia cell lines (K562 and CCRF-SB) in vitro, suggesting their potential as anticancer agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of triazole derivatives. The inhibition of acetylcholinesterase (AChE) by these compounds suggests their utility in treating neurodegenerative diseases such as Alzheimer’s disease. The nitrogen atoms in the triazole ring facilitate interactions with AChE, leading to improved cognitive function in preclinical models .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.

- Cell Cycle Disruption : Similar triazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties that protect cells from oxidative stress.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of various triazole derivatives:

Q & A

Q. What are the common synthetic routes for 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chlorides.

- Step 2 : Reaction with sodium azide to generate the triazole core via click chemistry.

- Step 3 : Functionalization of the carboxamide group through coupling reactions (e.g., using HATU or EDCl as coupling agents). Characterization is performed via 1H/13C NMR, HRMS, and HPLC to confirm purity and structure .

Q. How is the compound characterized post-synthesis?

Key methods include:

- NMR Spectroscopy : Assigns chemical shifts to confirm substituent positions (e.g., methyl and methoxy groups at 3,4-dimethylphenyl and 2-methoxybenzyl moieties) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H21N4O2) and isotopic patterns .

- HPLC : Determines purity (>95% in most cases) using reverse-phase columns (e.g., C18) with UV detection .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound exhibits low aqueous solubility due to hydrophobic aromatic substituents. Strategies to address this include:

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) on the benzyl or triazole moieties to enhance hydrophilicity .

Advanced Research Questions

Q. How does structural modification of the triazole core impact biological activity?

Substitutions at the triazole or benzyl positions significantly alter activity:

- Methoxy groups : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

- Dimethylphenyl substituents : Improve binding affinity to targets like macrophage migration inhibitory factor (MIF) by increasing hydrophobic interactions .

- Carboxamide modifications : Replacing the methoxybenzyl group with cyclopentyl or thiophene derivatives modulates selectivity for enzymes like COX-2 .

Q. What methodologies are used to assess enzyme inhibitory effects (e.g., MIF tautomerase activity)?

- Tautomerase Assay : Uses DL-dithiothreitol (DTT) and phenylpyruvate (PP) as substrates. Activity is measured via UV absorbance at 300 nm to monitor PP conversion .

- IC50 Determination : Dose-response curves are generated using serial dilutions (e.g., 0.1–100 μM) and analyzed with nonlinear regression models .

- Jump Dilution Assay : Evaluates reversibility of inhibition by diluting compound-enzyme complexes and measuring residual activity .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Target Preparation : Crystal structures of enzymes (e.g., MIF or COX-2) are retrieved from the PDB and prepared via protonation and energy minimization.

- Docking Simulations : Software like AutoDock Vina is used to predict binding poses, with scoring functions prioritizing hydrogen bonds (e.g., between the carboxamide and Arg73 in MIF) and π-π stacking (e.g., dimethylphenyl with Phe113) .

- Validation : Top poses are cross-verified with mutagenesis data or structure-activity relationship (SAR) trends .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

SAR studies involve:

- Systematic Substituent Variation : Synthesizing analogs with modified aryl or benzyl groups (e.g., fluorophenyl, naphthyl) to test effects on potency .

- Biological Profiling : Testing analogs against enzyme panels (e.g., COX-1/2, MIF) and cancer cell lines (e.g., MTT assays) to identify selectivity trends .

- Computational Modeling : QSAR models correlate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with activity .

Methodological Considerations

- Contradictions in Data : For example, highlights COX-2 inhibition, while emphasizes MIF targeting. Researchers should validate primary targets via knockout models or competitive binding assays to resolve discrepancies .

- Experimental Design : Include positive controls (e.g., celecoxib for COX-2 assays) and solvent controls to account for DMSO effects in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.